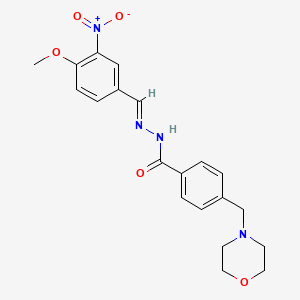
N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves several key steps, including esterification, Claisen-type reactions, and amidation processes. For instance, practical methods have been developed for synthesizing orally active compounds, showcasing the intricate steps and conditions necessary for achieving desired structures (Ikemoto et al., 2005). These methodologies highlight the complexity and precision required in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and LC-MS. These studies provide detailed insights into the molecular geometry, bonding, and electronic properties crucial for understanding the compound's behavior and reactivity (Bhaskar et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide analogs involve a variety of interactions and transformations. For example, the reaction mechanisms and pathways, including cycloaddition reactions and the formation of γ-methoxyimino α,β-unsaturated carboxamides, underscore the compound's versatile reactivity (Elferink & Bos, 2010).
Physical Properties Analysis
The physical properties of compounds like N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide are determined through experimental and theoretical methods, including X-ray diffraction and DFT calculations. These analyses reveal the compound's crystalline structure, lattice constants, and thermodynamic properties, which are vital for understanding its stability and solubility (Demir et al., 2015).
Chemical Properties Analysis
The exploration of the chemical properties encompasses the study of the compound's reactivity, including its interactions with various reagents and conditions. Studies on related compounds have demonstrated significant inhibitory activity against enzymes, highlighting the potential biological relevance and chemical utility of N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide and its analogs (Abedinifar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antioxidant Effects
A study by Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives, evaluating their neuroprotective and antioxidant activities. These compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage, with some derivatives showing potent and efficacious neuroprotective action comparable to memantine, a well-known NMDA antagonist. Additionally, these compounds demonstrated moderate to appreciable degrees of ROS scavenging and antioxidant activities, suggesting potential applications in treating neurodegenerative diseases (Cho et al., 2015).
Anti-inflammatory, Analgesic, and Antipyretic Properties
Xie et al. (2014) explored the synthesis of benzofuran-2-carboxamides via a microwave-assisted one-pot approach, evaluating their in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives displayed potent activities, highlighting their potential in developing new therapeutic agents (Xie et al., 2014).
Anticancer and Anti-Biofilm Activities
Smolobochkin et al. (2019) synthesized a library of 2-(het)arylpyrrolidine-1-carboxamides, including benzofuran derivatives, to evaluate their anticancer and anti-biofilm activities. The in vitro activity of some compounds was notably high against M-Hela tumor cell lines, and they effectively suppressed bacterial biofilm growth. This suggests potential applications in cancer therapy and addressing bacterial infections resistant to traditional treatments (Smolobochkin et al., 2019).
Sigma Receptor Ligands
Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors, which exhibited high affinity at the sigma-1 receptor. These compounds, including the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrate potential for developing new pharmacotherapies targeting the sigma receptor system, with implications in treating diseases influenced by sigma receptor activity (Marriott et al., 2012).
Corrosion Inhibition
Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including benzofuran-2-carboxamide derivatives, for their effectiveness in inhibiting the acidic corrosion of mild steel. These compounds showed excellent inhibition efficiency, suggesting applications in protecting industrial metals from corrosion (Mishra et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-15-10-6-4-8-13(15)18-17(19)16-11-12-7-3-5-9-14(12)21-16/h3-11H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZIMPDSXLRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)


![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
